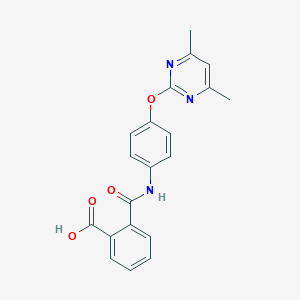
2-((4-((4,6-Dimethylpyrimidin-2-yl)oxy)phenyl)carbamoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-((4,6-Dimethylpyrimidin-2-yl)oxy)phenyl)carbamoyl)benzoic acid, also known as DMP 840, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound is a member of the benzoic acid family and has shown promising results in various studies related to its mechanism of action and biochemical effects.
Wirkmechanismus
The exact mechanism of action of 2-((4-((4,6-Dimethylpyrimidin-2-yl)oxy)phenyl)carbamoyl)benzoic acid 840 is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and tumor growth. This compound 840 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. Additionally, this compound 840 has been shown to inhibit the activity of several enzymes involved in tumor growth, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
This compound 840 has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. Additionally, this compound 840 has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-((4-((4,6-Dimethylpyrimidin-2-yl)oxy)phenyl)carbamoyl)benzoic acid 840 in lab experiments is its potent anti-inflammatory and anti-tumor activities, which make it a potential candidate for the development of new drugs. Additionally, this compound 840 has been shown to exhibit low toxicity and good bioavailability, making it a suitable compound for in vivo studies. However, one of the limitations of using this compound 840 is its relatively complex synthesis method, which may limit its availability and accessibility for researchers.
Zukünftige Richtungen
There are several future directions for the research and development of 2-((4-((4,6-Dimethylpyrimidin-2-yl)oxy)phenyl)carbamoyl)benzoic acid 840. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound 840 and its potential therapeutic applications in various diseases. Finally, the development of new analogs of this compound 840 with improved potency and selectivity may lead to the discovery of new drugs for the treatment of inflammation and cancer.
Synthesemethoden
The synthesis of 2-((4-((4,6-Dimethylpyrimidin-2-yl)oxy)phenyl)carbamoyl)benzoic acid 840 involves several steps, starting with the synthesis of 4,6-dimethyl-2-pyrimidinol, which is then converted into 4,6-dimethyl-2-pyrimidinyl chloroformate. The next step involves the reaction of 4,6-dimethyl-2-pyrimidinyl chloroformate with 4-hydroxyphenylurea to form 2-(4-((4,6-dimethyl-2-pyrimidinyl)oxy)phenyl)urea. The final step involves the reaction of 2-(4-((4,6-dimethyl-2-pyrimidinyl)oxy)phenyl)urea with 4-carboxybenzoyl chloride to yield the final product, this compound 840.
Wissenschaftliche Forschungsanwendungen
2-((4-((4,6-Dimethylpyrimidin-2-yl)oxy)phenyl)carbamoyl)benzoic acid 840 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have shown that this compound 840 exhibits potent anti-inflammatory and anti-tumor activities, making it a potential candidate for the development of new drugs.
Eigenschaften
Molekularformel |
C20H17N3O4 |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
2-[[4-(4,6-dimethylpyrimidin-2-yl)oxyphenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C20H17N3O4/c1-12-11-13(2)22-20(21-12)27-15-9-7-14(8-10-15)23-18(24)16-5-3-4-6-17(16)19(25)26/h3-11H,1-2H3,(H,23,24)(H,25,26) |
InChI-Schlüssel |
JCSRFTJADKRLFX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B255323.png)

![(5E)-2-(2-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255327.png)
![2-({4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B255328.png)
![2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B255330.png)



![(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B255337.png)

